N-hydroxy-4-(4-methoxyphenyl)sulfonylmorpholine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by the presence of a sulfonyl group attached to a methoxyphenyl ring, a morpholine ring, and a carboxamide group
Vorbereitungsmethoden
The synthesis of N-hydroxy-4-(4-methoxyphenyl)sulfonylmorpholine-3-carboxamide involves several steps. One common synthetic route includes the reaction of 4-methoxybenzenesulfonyl chloride with morpholine in the presence of a base to form the sulfonylmorpholine intermediate. This intermediate is then reacted with hydroxylamine to introduce the N-hydroxy group, followed by the addition of a carboxamide group through a coupling reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
N-hydroxy-4-(4-methoxyphenyl)sulfonylmorpholine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with reagents such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
N-hydroxy-4-(4-methoxyphenyl)sulfonylmorpholine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Wirkmechanismus
The mechanism of action of N-hydroxy-4-(4-methoxyphenyl)sulfonylmorpholine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
N-hydroxy-4-(4-methoxyphenyl)sulfonylmorpholine-3-carboxamide can be compared with other similar compounds, such as:
N-hydroxy-4-(4-methoxyphenyl)sulfonyl-2,2-dimethyl-hexahydro-1,4-thiazepine-3-carboxamide: This compound has a similar sulfonyl and methoxyphenyl structure but differs in the ring system and substitution pattern.
N-hydroxy-1-(4-methoxyphenyl)sulfonyl-4-benzyloxycarbonyl-piperazine-2-carboxamide: This compound also contains the sulfonyl and methoxyphenyl groups but has a different ring system and additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
184349-81-3 |
---|---|
Molekularformel |
C12H16N2O6S |
Molekulargewicht |
316.33 g/mol |
IUPAC-Name |
N-hydroxy-4-(4-methoxyphenyl)sulfonylmorpholine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O6S/c1-19-9-2-4-10(5-3-9)21(17,18)14-6-7-20-8-11(14)12(15)13-16/h2-5,11,16H,6-8H2,1H3,(H,13,15) |
InChI-Schlüssel |
SSVAOOCBANMUMS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.